N-(1-cyano-4,5-dihydrobenzo[e][1]benzothiol-2-yl)oxane-3-carboxamide
Description
N-(1-cyano-4,5-dihydrobenzoebenzothiol-2-yl)oxane-3-carboxamide is a complex organic compound that features a unique structure combining a cyano group, a benzothiol moiety, and an oxane carboxamide group
Properties
IUPAC Name |
N-(1-cyano-4,5-dihydrobenzo[e][1]benzothiol-2-yl)oxane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c20-10-15-17-14-6-2-1-4-12(14)7-8-16(17)24-19(15)21-18(22)13-5-3-9-23-11-13/h1-2,4,6,13H,3,5,7-9,11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJACBWVZCFBIEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(=O)NC2=C(C3=C(S2)CCC4=CC=CC=C43)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-4,5-dihydrobenzoebenzothiol-2-yl)oxane-3-carboxamide typically involves multi-step organic reactions. One common approach is the cyclocondensation of a cyanoacetamide derivative with a suitable benzothiol precursor under basic conditions. The reaction is often carried out in a polar solvent such as ethanol, with triethylamine serving as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-4,5-dihydrobenzoebenzothiol-2-yl)oxane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to alter the cyano group or other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve moderate temperatures and the use of polar solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
N-(1-cyano-4,5-dihydrobenzoebenzothiol-2-yl)oxane-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(1-cyano-4,5-dihydrobenzoebenzothiol-2-yl)oxane-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The cyano group and benzothiol moiety can form strong interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyano-4,5-dihydrobenzoebenzothiol-2-yl)oxane-3-carboxamide shares similarities with other cyano and benzothiol-containing compounds, such as cyanoacetamides and benzothiazoles.
- Cyanoacetamides : These compounds also feature a cyano group and are used in various synthetic applications.
- Benzothiazoles : These compounds contain a benzothiazole ring and are known for their biological activity and use in medicinal chemistry.
Uniqueness
The uniqueness of N-(1-cyano-4,5-dihydrobenzoebenzothiol-2-yl)oxane-3-carboxamide lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
